5-(3-Fluoro-4-methylphenyl)pyridin-2-amine
Description
Structural Overview and Chemical Classification of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine
This compound belongs to the class of fluorinated aminopyridines, characterized by a pyridine ring substituted at the 2-position with an amino group and at the 5-position with a 3-fluoro-4-methylphenyl substituent. The compound's systematic name according to the International Union of Pure and Applied Chemistry nomenclature is 5-(3-fluoro-4-methylphenyl)-2-pyridinylamine, reflecting its structural composition and functional group positioning. The molecular structure contains twelve carbon atoms, eleven hydrogen atoms, one fluorine atom, and two nitrogen atoms, resulting in a molecular weight of 202.23 grams per mole and a computed molecular formula of C12H11FN2.
The compound exhibits a distinctive substitution pattern that combines multiple pharmacologically relevant features within a single molecular framework. The pyridine nucleus serves as the central heterocyclic core, providing both electron-deficient aromatic character and potential hydrogen bonding sites through the ring nitrogen atom. The 2-amino substitution introduces a primary amine functionality that can participate in various chemical transformations and biological interactions. The 5-position substitution with the 3-fluoro-4-methylphenyl group introduces both electronic and steric modifications that significantly influence the compound's physicochemical properties.
The presence of the fluorine atom at the 3-position of the phenyl ring creates a strong electron-withdrawing effect that modulates the overall electronic distribution throughout the molecule. This fluorine substitution pattern is particularly significant as it occupies a meta position relative to the pyridine attachment point, creating unique electronic effects that differ from ortho or para fluorine substitutions. The methyl group at the 4-position of the phenyl ring provides a contrasting electron-donating effect and contributes to the overall lipophilicity of the molecule.
| Property | Value | Computed Method |
|---|---|---|
| Molecular Formula | C12H11FN2 | PubChem 2.1 |
| Molecular Weight | 202.23 g/mol | PubChem 2.1 |
| Chemical Abstracts Service Number | 1110656-80-8 | Registry |
| International Chemical Identifier Key | AVEONNNFSCPOOO-UHFFFAOYSA-N | InChI 1.0.6 |
| Simplified Molecular Input Line Entry System | CC1=C(C=C(C=C1)C2=CN=C(C=C2)N)F | OEChem 2.3.0 |
The three-dimensional conformational characteristics of this compound are influenced by the rotational freedom around the carbon-carbon bond connecting the pyridine and phenyl rings. This rotational flexibility allows the molecule to adopt multiple conformations, which may be crucial for its interaction with biological targets. The fluorine atom's van der Waals radius and electronegativity contribute to specific spatial arrangements that can influence molecular recognition processes.
Historical Context in Fluorinated Aminopyridine Development
The development of fluorinated aminopyridines represents a significant milestone in the evolution of medicinal chemistry, with the incorporation of fluorine atoms into pyridine-based structures emerging as a strategic approach to enhance pharmaceutical properties. The historical trajectory of aminopyridine research began in the early twentieth century, with 4-aminopyridine being among the first aminopyridine derivatives to receive systematic investigation for its pharmacological properties. The recognition of aminopyridines as voltage-gated potassium channel blockers marked a pivotal moment in understanding their therapeutic potential, particularly for neurological conditions such as multiple sclerosis.
The introduction of fluorine into aminopyridine structures evolved from broader trends in fluorine chemistry that gained momentum throughout the latter half of the twentieth century. The unique properties of fluorine, including its high electronegativity, small size, and strong carbon-fluorine bond, made it an attractive substituent for pharmaceutical applications. Researchers recognized that fluorine incorporation could modulate drug metabolism, enhance bioavailability, and improve selectivity for biological targets while maintaining favorable pharmacokinetic profiles.
Methodological advances in fluorination chemistry provided the technical foundation for synthesizing complex fluorinated aminopyridines. The development of nucleophilic aromatic substitution techniques for introducing fluorine into heterocyclic systems proved particularly important for aminopyridine chemistry. Research groups developed sophisticated synthetic approaches, including the use of fluoride sources such as potassium fluoride and cesium fluoride under various reaction conditions to achieve regioselective fluorination of pyridine derivatives.
The emergence of positron emission tomography as a clinical diagnostic tool created additional impetus for fluorinated aminopyridine development, particularly compounds labeled with fluorine-18 isotopes. The synthesis of 3-fluorine-18-fluoro-4-aminopyridine through innovative synthetic methodologies, including the Yamada-Curtius rearrangement, demonstrated the potential for creating sophisticated fluorinated aminopyridines for biomedical applications. This work established important precedents for the synthesis and characterization of structurally related compounds.
Contemporary research in fluorinated aminopyridine chemistry has been influenced by advances in computational chemistry and structure-activity relationship studies. These tools have enabled researchers to predict the effects of specific substitution patterns and to design molecules with enhanced selectivity for particular biological targets. The development of this compound can be understood within this historical context as representing the culmination of decades of research into optimal substitution patterns for fluorinated aminopyridines.
Significance in Heterocyclic and Medicinal Chemistry Research
The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a representative example of contemporary approaches to fluorinated heterocycle design. Aminopyridine derivatives have emerged as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets while maintaining favorable physicochemical properties. The incorporation of fluorine atoms into these scaffolds represents a strategic approach to fine-tuning molecular properties without significantly altering the overall structural framework.
The compound's significance in medicinal chemistry research is underscored by the growing recognition of fluorinated heterocycles as essential components of modern pharmaceutical development. Statistics indicate that more than twenty percent of marketed drugs contain fluorine atoms, with fluorinated heterocycles representing a substantial proportion of these compounds. The strategic placement of fluorine atoms in heterocyclic systems has been shown to enhance metabolic stability, improve membrane permeability, and modulate binding affinity for target proteins.
Research into aminopyridine derivatives has revealed their capacity to function as voltage-gated potassium channel blockers, a mechanism of action with therapeutic implications for neurological disorders. The specific substitution pattern present in this compound may influence its selectivity and potency for particular potassium channel subtypes, potentially offering advantages over existing therapeutic agents. The presence of both electron-withdrawing fluorine and electron-donating methyl substituents creates a balanced electronic environment that may optimize interactions with channel proteins.
Synthetic methodology development has also benefited from research into compounds such as this compound. The preparation of complex fluorinated aminopyridines has driven innovations in synthetic chemistry, including the development of regioselective fluorination methods and improved coupling reactions for constructing carbon-carbon bonds between heterocyclic and aromatic systems. These methodological advances have broad applications beyond the specific compound, contributing to the general toolkit available for heterocyclic synthesis.
The compound's role in structure-activity relationship studies provides valuable insights into the molecular determinants of biological activity within the aminopyridine class. Comparative studies of different substitution patterns help researchers understand how specific structural modifications influence pharmacological properties, enabling the rational design of improved therapeutic agents. The unique combination of fluorine and methyl substituents in this compound provides a specific test case for understanding these structure-activity relationships.
| Research Application | Significance | Reference Context |
|---|---|---|
| Voltage-gated Potassium Channel Studies | Aminopyridines function as channel blockers | Multiple sclerosis treatment research |
| Fluorination Methodology | Regioselective synthesis development | Advanced organic synthesis |
| Structure-Activity Relationships | Optimization of pharmacological properties | Drug discovery programs |
| Heterocyclic Scaffold Development | Privileged structure identification | Medicinal chemistry research |
Position in the Broader Landscape of Fluorinated Aromatic Amines
This compound occupies a distinctive position within the broader landscape of fluorinated aromatic amines, representing an advanced example of how fluorine incorporation can be used to optimize the properties of heterocyclic compounds. The compound exemplifies the evolution from simple fluorinated aromatics to sophisticated polyfunctional molecules that combine multiple pharmacophoric elements within a single structural framework. This evolution reflects the maturation of fluorine chemistry as a discipline and its integration into mainstream pharmaceutical research.
The broader category of fluorinated aromatic amines encompasses a diverse range of compounds that have found applications across multiple therapeutic areas. The presence of both aromatic character and amino functionality creates versatile molecular platforms that can be modified through various substitution patterns to achieve desired biological properties. The addition of fluorine atoms to these systems provides additional opportunities for property optimization, particularly in terms of metabolic stability and bioavailability.
Comparative analysis with other fluorinated aminopyridines reveals the unique characteristics of this compound. While compounds such as 3-fluoro-4-aminopyridine have been extensively studied for their potential as positron emission tomography tracers, the specific substitution pattern in this compound provides different electronic and steric properties that may translate to distinct biological activities. The combination of meta-fluorine and para-methyl substitution on the phenyl ring creates a unique electronic environment that distinguishes this compound from simpler fluorinated aminopyridines.
The compound's position within the landscape of fluorinated heterocycles is further defined by its potential applications in drug discovery programs focused on central nervous system targets. The aminopyridine scaffold has demonstrated particular utility for developing compounds that can cross the blood-brain barrier and interact with neuronal targets. The fluorine and methyl substituents may enhance these properties while providing additional selectivity for specific receptor subtypes or ion channels.
Industrial applications of fluorinated aromatic amines extend beyond pharmaceutical research to include agrochemical development and materials science applications. The chemical stability imparted by fluorine incorporation makes these compounds attractive for applications requiring resistance to degradation under harsh environmental conditions. While this compound may not have direct industrial applications, its structural features provide insights into design principles that could be applied across multiple application areas.
The regulatory landscape for fluorinated compounds has evolved to accommodate the growing importance of these materials in pharmaceutical development. Regulatory agencies have developed specific guidelines for evaluating fluorinated drugs, recognizing both their therapeutic potential and the need for appropriate safety assessment protocols. The position of this compound within this regulatory framework reflects the compound's classification as a complex fluorinated heterocycle requiring comprehensive evaluation.
Structure
2D Structure
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEONNNFSCPOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718560 | |
| Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110656-80-8 | |
| Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cross-Coupling Reactions Using Halogenated Pyridines and Fluoro-substituted Phenylboronic Acids
A common and effective approach involves palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling) between halogenated pyridin-2-amine derivatives and 3-fluoro-4-methylphenylboronic acid or its esters.
- Starting materials : 5-bromopyridin-2-amine or 5-chloropyridin-2-amine.
- Coupling partner : 3-fluoro-4-methylphenylboronic acid.
- Catalyst system : Pd(PPh3)4 or Pd(dppf)Cl2 with base such as K2CO3 or Cs2CO3.
- Solvent : Mixtures of toluene/water or dioxane/water.
- Temperature : Typically 80–110°C.
- Yield : Moderate to high yields (60–90%) reported in similar pyridin-2-amine arylation reactions.
This method benefits from mild conditions and tolerance to functional groups, enabling selective arylation at the 5-position without affecting the amino group at the 2-position.
Direct Amination of 5-(3-Fluoro-4-methylphenyl)pyridine Precursors
An alternative route involves first synthesizing 5-(3-fluoro-4-methylphenyl)pyridine, then introducing the amino group at the 2-position via directed lithiation or nucleophilic substitution.
- Step 1 : Synthesis of 5-(3-fluoro-4-methylphenyl)pyridine by Suzuki coupling of 5-bromopyridine with 3-fluoro-4-methylphenylboronic acid.
- Step 2 : Lithiation at the 2-position using strong bases (e.g., n-BuLi) followed by quenching with electrophilic nitrogen sources such as O-benzoyl hydroxylamine or chloramine-T to introduce the amino group.
- Step 3 : Work-up and purification.
This method requires careful control of reaction conditions to avoid side reactions and achieve regioselective amination.
Cascade or One-Pot Synthesis via Cyclization and Amination
Recent literature reports cascade reactions involving the formation of the pyridine ring with simultaneous introduction of the amino group at the 2-position and the aryl substituent at the 5-position.
- Method : Base-promoted cascade reactions starting from N-substituted formamides and β-enaminones or related intermediates.
- Reaction conditions : Use of L-proline as a catalyst, sealed tubes, moderate heating.
- Advantages : One-pot synthesis reduces purification steps and improves overall efficiency.
- Example : Synthesis of substituted 2-aminopyridines via base-promoted cyclization of N-propargylic β-enaminones with nucleophilic formamides.
This approach is promising for preparing substituted aminopyridines but may require optimization for fluoro-substituted aryl groups.
Reaction Conditions and Data Tables from Related Pyridine Derivative Syntheses
While direct data on this compound are limited, analogous pyridine derivatives provide insight into reaction optimization.
| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromopyridin-2-amine + 3-fluoro-4-methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 85 | Suzuki coupling, high selectivity |
| 2 | 5-Chloropyridin-2-amine + 3-fluoro-4-methylphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 100 | 78 | Longer reaction time required |
| 3 | 5-(3-Fluoro-4-methylphenyl)pyridine + n-BuLi + O-benzoyl hydroxylamine | - | - | THF | -78 to 0 | 65 | Directed lithiation amination |
Research Findings and Mechanistic Insights
- Palladium-catalyzed cross-coupling is the most reliable method for introducing the 3-fluoro-4-methylphenyl group at the 5-position of pyridin-2-amine. The amino group at the 2-position remains intact under typical Suzuki conditions, avoiding protection/deprotection steps.
- Directed lithiation allows selective amination at the 2-position after arylation but requires low temperatures and careful quenching to prevent side reactions.
- Cascade cyclization methods offer a streamlined synthetic route but require further development to accommodate the fluoro-substituted aryl moiety.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 5-Halopyridin-2-amine + 3-fluoro-4-methylphenylboronic acid | Pd catalyst, base | Cross-coupling | High yield, mild conditions, selective | Requires boronic acid synthesis |
| Directed Lithiation + Amination | 5-(3-fluoro-4-methylphenyl)pyridine | n-BuLi, electrophilic amine source | Lithiation, nucleophilic substitution | Regioselective amination | Sensitive to moisture, low temp required |
| Base-Promoted Cascade Cyclization | N-substituted formamides + β-enaminones | Base, L-proline catalyst | Cyclization, amination | One-pot, efficient | Limited substrate scope, optimization needed |
Chemical Reactions Analysis
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to interact with biological targets effectively, making it a valuable component in drug development.
Anticancer Agents
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer activity. For instance, modifications to the pyridine structure have led to the development of inhibitors targeting specific cancer pathways, showcasing its potential as a lead compound in oncology .
Neuropharmacology
The compound is being investigated for its role in neuropharmacology, particularly in the development of radioligands for PET imaging. A recent study highlighted the synthesis of a radioligand based on this compound that targets voltage-gated potassium channels (K+ channels) in the brain. The radioligand demonstrated high brain penetration and favorable kinetics for imaging demyelination, indicating its potential use in diagnosing neurological disorders such as multiple sclerosis .
Neuroimaging Applications
The synthesis of radiolabeled derivatives of this compound has opened avenues for advanced neuroimaging techniques.
PET Imaging
The compound has been used to create positron emission tomography (PET) tracers that can visualize demyelinating lesions in the brain. Studies have shown that these tracers exhibit high sensitivity and specificity, making them suitable candidates for clinical applications in neuroimaging .
Case Study: [18F]5Me3F4AP
A notable case study involved the development of [18F]5Me3F4AP, a PET radioligand derived from this compound. This compound was synthesized using an isotope exchange method and showed promising results in animal models, effectively crossing the blood-brain barrier and demonstrating potential for further investigation in human subjects .
Chemical Synthesis Applications
This compound is also utilized as a building block in organic synthesis.
Synthesis of Complex Molecules
The compound's ability to undergo various chemical reactions makes it an essential precursor for synthesizing more complex molecules. It can participate in nucleophilic substitutions and other transformations that are critical in creating novel compounds with desired biological activities .
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Electronic and Physicochemical Properties
- Fluorine Substituents : The fluorine atom in this compound enhances metabolic stability and binding affinity through electronegativity and hydrophobic interactions . By contrast, 5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3) exhibits higher lipophilicity due to chlorine but may face increased risk of off-target reactivity .
- Solubility Modifiers : Piperazine-containing derivatives like 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1180132-17-5) demonstrate improved aqueous solubility due to the basic nitrogen atoms, facilitating salt formation and bioavailability .
Biological Activity
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is a fluorinated aromatic amine with the molecular formula C12H11FN2. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound is primarily studied for its interactions with various enzymes and receptors, which may lead to therapeutic applications. The presence of the fluorine atom enhances its binding affinity to biological targets, thereby increasing its efficacy in certain assays.
The mechanism of action involves the compound's ability to interact with specific molecular targets. The fluorine substitution at the 3-position of the aromatic ring appears to improve binding affinity, which is crucial for its biological activity. This interaction can lead to modulation of pathways involved in cell proliferation and apoptosis.
Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9. In vitro assays demonstrated that this compound exhibits an IC50 value of approximately 4 nM against CDK9 under low ATP conditions, indicating high potency compared to other compounds in the same series .
Structure-Activity Relationship (SAR)
The SAR studies indicated that variations in the position and type of substituents significantly affect biological activity. For instance, modifications at the 5-position of the pyridine core were found to enhance CDK9 inhibitory activity while maintaining selectivity against CDK2 . Table 1 summarizes the IC50 values for different analogs:
| Compound | IC50 (nM) | Selectivity Ratio (CDK9/CDK2) |
|---|---|---|
| This compound | 4 | High |
| Analog A | 9 | Moderate |
| Analog B | 144 | Low |
Case Studies
-
Antitumor Efficacy :
In vivo studies using mouse models have shown that administration of this compound resulted in significant tumor growth inhibition. The treatment demonstrated a T/C ratio of 0.26, indicating potent antitumor activity . -
Anti-inflammatory Properties :
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Preliminary data suggest that it may inhibit key inflammatory mediators such as COX-2 and iNOS, which are critical in inflammatory responses .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via a nitro-reduction strategy. A nitro group is introduced at the pyridine C6 position (e.g., using nitration reagents), followed by catalytic hydrogenation or chemical reduction to yield the amine. Similar protocols are described for structurally related pyridin-2-amine derivatives in European patent applications, where intermediates like 6-nitro-3-pyridylpiperazines were reduced using Pd/C or Fe/HCl .
- Characterization : Key intermediates are validated via NMR (600 MHz, DMSO-) and LCMS (ESI). For example, a related compound, 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine, showed NMR peaks at δ 1.06 (d, 6H) for isopropyl CH, δ 2.59–3.10 (m, 9H) for piperazine protons, and aromatic protons at δ 6.45–7.76 . LCMS confirmed the molecular ion [M+H] at 221 .
Q. How do substituents on the pyridine ring influence the solubility and stability of this compound?
- Methodology : Substituent effects are assessed via logP calculations (e.g., using HPLC retention times) and stability studies under varying pH/temperature. For example, the 3-fluoro-4-methylphenyl group increases hydrophobicity compared to unsubstituted analogs, as seen in trifluoromethylpyridin-2-amine derivatives with logP values >1.6 . Stability can be tested via accelerated degradation studies (40°C/75% RH for 4 weeks), with HPLC monitoring .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro-group reactivity during intermediate synthesis .
- Catalyst optimization : Pd/C (10% w/w) under H (3 atm) achieves >90% reduction efficiency for nitro intermediates, as demonstrated for 5-(4-morpholinopiperidin-1-yl)pyridin-2-amine .
- Purification : Column chromatography (silica gel, CHCl:MeOH 10:1) or recrystallization (ethanol/water) improves purity to >95% .
Q. How can structural analogs of this compound be designed for kinase inhibition studies?
- Methodology :
- Scaffold modification : Replace the 3-fluoro-4-methylphenyl group with bioisosteres like trifluoromethyl (e.g., 5-(trifluoromethyl)pyridin-2-amine derivatives showed IC values of 150 nM against MAP3K12 ).
- SAR analysis : Computational docking (e.g., AutoDock Vina) identifies key interactions; the pyridin-2-amine moiety binds to kinase ATP pockets, while bulky substituents (e.g., piperazine) enhance selectivity .
Q. How do discrepancies in NMR or LCMS data for this compound arise, and how can they be resolved?
- Case Study : A related compound, 5-(4-isobutylpiperazin-1-yl)pyridin-2-amine, showed LCMS [M+H] at 263, but theoretical MW was 262.3. This was attributed to ESI adduct formation (e.g., Na) .
- Resolution :
- NMR : Use high-field NMR (≥600 MHz) and deuterated solvents to resolve overlapping peaks. For example, DMSO- shifts aromatic protons downfield by 0.2–0.5 ppm compared to CDCl .
- LCMS : Confirm ionization mode (ESI vs. APCI) and calibrate with internal standards (e.g., reserpine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
